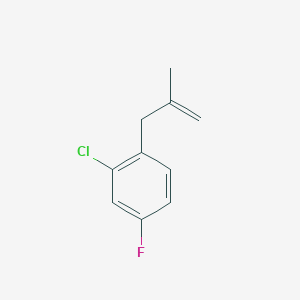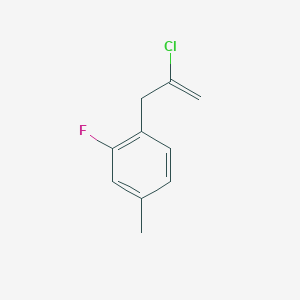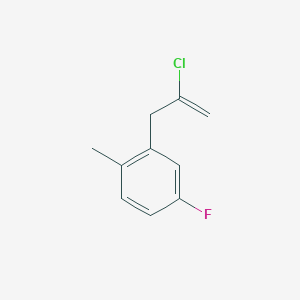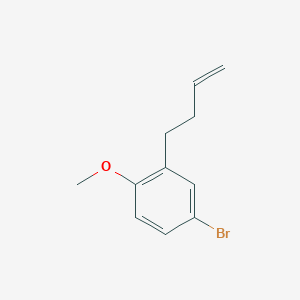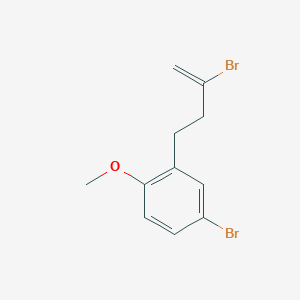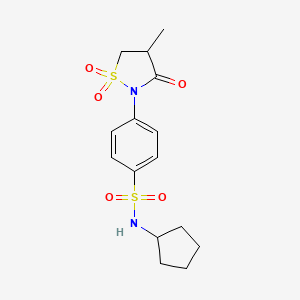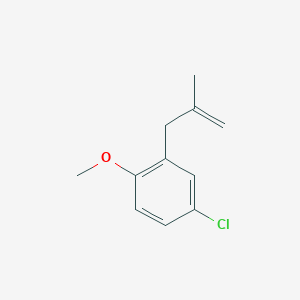
4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene
Descripción general
Descripción
4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene is a chemical compound that belongs to the class of alkene compounds. It is commonly known as BMMPB, and it is extensively used in scientific research for its unique properties. BMMPB is a highly reactive compound that can be synthesized using various methods.
Aplicaciones Científicas De Investigación
Chalcone Derivatives
This compound is a type of chalcone, a class of compounds that have shown a wide range of bioactivities . Chalcones have potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . The unique chemical structural features of chalcones have inspired the synthesis of numerous chalcone derivatives .
Antiviral Agent
One of the chalcone derivatives, 1-(2-Benzyloxy-6-hydroxyphenyl)-3-(5-bromo-2-methoxyphenyl)-propenone, was found to be a potent antiviral agent . It could inhibit several clinical isolates of HIV in a dose-dependent fashion with IC 50 values of around 5 μM .
Synthesis of Antimony Dicarboxylates
Tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates have been synthesized via the reaction between tris(5-bromo-2-methoxyphenyl) antimony and various acids . These compounds could have potential applications in the field of inorganic chemistry .
Synthesis of Adamantane Derivatives
The compound could potentially be used in the synthesis of adamantane derivatives . Adamantane and its derivatives have a wide range of applications in medicinal chemistry due to their unique cage-like structure .
Drug Discovery
The structural features of chalcones are easy to construct from simple aromatic compounds, making them a promising target for drug discovery . Many synthetic analogs of chalcones were shown to possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity .
Mechanistic Studies
The study of chalcones and their derivatives can provide insights into their interactions at the biomolecular level . This can help reveal their possible mechanisms of action, which is crucial for the development of new drugs .
Propiedades
IUPAC Name |
4-bromo-1-methoxy-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9(2)4-5-10-8-11(13)6-7-12(10)14-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBTGGBUPYWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




